molecular formula C8H14O B1604563 3-Ethylcyclohexanone CAS No. 22461-89-8

3-Ethylcyclohexanone

Cat. No. B1604563
CAS RN: 22461-89-8
M. Wt: 126.2 g/mol
InChI Key: IEVRHAUJJJBXFH-UHFFFAOYSA-N
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Description

3-Ethylcyclohexanone is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethylcyclohexanone consists of a six-membered carbon ring (cyclohexane) with a ketone functional group (C=O) and an ethyl group (C2H5) attached .


Physical And Chemical Properties Analysis

3-Ethylcyclohexanone has a density of 0.9±0.1 g/cm3, a boiling point of 184.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.1±3.0 kJ/mol and a flash point of 58.5±10.7 °C . The compound has a molar refractivity of 37.1±0.3 cm3, and it has one freely rotating bond .

Scientific Research Applications

    Organic Stereochemistry

    • Cyclohexanone is used in the study of organic stereochemistry . This involves the investigation of the conformational features of cyclohexanone, its geometry, stability, and torsion angles .
    • The methods involve the study of 2-Alkyl, 3-Alkyl, and 4-Alkyl Ketone effects with examples . It also includes the stereochemical aspects of the addition of nucleophiles to cyclohexanones .
    • The results show that cyclohexanone exists almost exclusively (99% at 25 °C) in the chair form and only a small amount (~ 1%) in skew–boat forms .

    Selective Oxidation

    • Cyclohexanone is used in the selective oxidation to adipic acid . This involves the use of a catalytic system consisting of transition metals Co 2+ and Mn 2+ and alkyl nitrites R-ONO for the oxidation of cyclohexanone with oxygen to adipic acid .
    • The method involves the use of molecular oxygen in the presence of alkyl nitrites and transition metals .
    • The results of this application are not provided in the source .

properties

IUPAC Name

3-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRHAUJJJBXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281283
Record name 3-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylcyclohexanone

CAS RN

22461-89-8
Record name NSC21117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Placed in a 50-mL four-necked flask equipped with a stirrer, thermometer and dropping funnel were 36.2 mg (0.1 mmol) of Cu(OTf)2, 10 g of toluene and 87.1 mg (0.2 mmol) of the ligand, and the inner atmosphere was replaced with nitrogen. After replacement with nitrogen, the mixture was stirred at 25° C. for 20 min. Then, 16 mL (17.6 mmol) of a toluene solution (1.1 mol/L) of diethylzinc was added to the mixture at 25° C., followed by further stirring for 10 min. The mixture was then cooled to −17° C., followed by addition of 1.43 g (11 mmol) of propionic anhydride, and 0.96 g (10 mmol) of 2-cyclohexenone was added dropwise to the mixture over the period of 1 hour. After completion of the dropwise addition, stirring was continued at the same temperature for 6 hours. After the reaction was completed, 34.5 g of a 5% aqueous sulfuric acid solution as cooled to 0° C. was added to the reaction solution for quenching. After separation, the organic layer was washed (5 times), and the resultant organic layer was concentrated under reduced pressure to give 1.58 g of a crude product. The crude product was purified by silica-gel column chromatography to produce 1.37 g (7.5 mmol), 75% yield, of 3-ethyl-1-cyclohexene-1-yl propionate. A portion of the compound was hydrolyzed by the conventional method to give 3-ethylcyclohexanone, which was then subjected to determination of optical purity and identified as the (R) isomer with 34.0% ee of optical purity.
[Compound]
Name
ligand
Quantity
87.1 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-ethyl-1-cyclohexene-1-yl propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
36.2 mg
Type
catalyst
Reaction Step Five
Quantity
10 g
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
16 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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